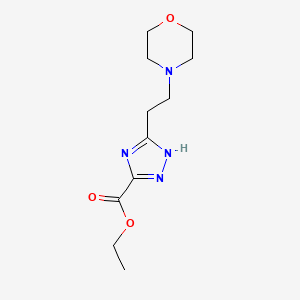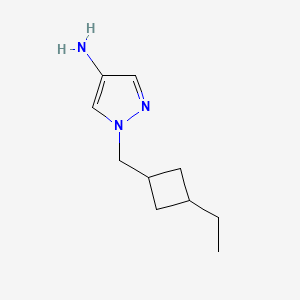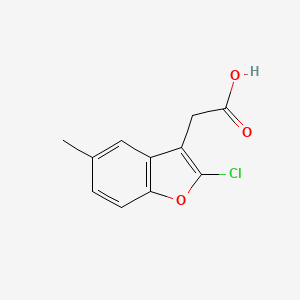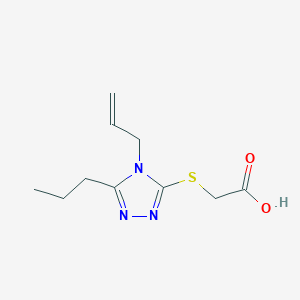
2-((4-Allyl-5-propyl-4H-1,2,4-triazol-3-yl)thio)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-Allyl-5-propyl-4H-1,2,4-triazol-3-yl)thio)acetic acid is a heterocyclic compound containing a 1,2,4-triazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemistry, and materials science. The presence of the triazole ring imparts unique chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Allyl-5-propyl-4H-1,2,4-triazol-3-yl)thio)acetic acid typically involves the reaction of 3-amino-1,2,4-triazole with appropriate alkylating agents. One common method includes the alkylation of 3-amino-1,2,4-triazole with allyl bromide and propyl bromide under basic conditions to form the desired triazole derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
化学反应分析
Types of Reactions
2-((4-Allyl-5-propyl-4H-1,2,4-triazol-3-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding thiol derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted triazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted triazole derivatives.
科学研究应用
2-((4-Allyl-5-propyl-4H-1,2,4-triazol-3-yl)thio)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as corrosion inhibitors and polymer additives
作用机制
The mechanism of action of 2-((4-Allyl-5-propyl-4H-1,2,4-triazol-3-yl)thio)acetic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to the modulation of various biochemical pathways. The compound may inhibit the activity of enzymes or interfere with the function of cellular proteins, resulting in its observed biological effects .
相似化合物的比较
Similar Compounds
Fluconazole: A triazole antifungal agent with a similar triazole ring structure.
Anastrozole: A triazole-based aromatase inhibitor used in the treatment of breast cancer.
Flupoxam: A triazole herbicide with similar structural features.
Uniqueness
2-((4-Allyl-5-propyl-4H-1,2,4-triazol-3-yl)thio)acetic acid is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties.
属性
分子式 |
C10H15N3O2S |
|---|---|
分子量 |
241.31 g/mol |
IUPAC 名称 |
2-[(4-prop-2-enyl-5-propyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C10H15N3O2S/c1-3-5-8-11-12-10(13(8)6-4-2)16-7-9(14)15/h4H,2-3,5-7H2,1H3,(H,14,15) |
InChI 键 |
RCAVXCAONDTSPZ-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=NN=C(N1CC=C)SCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


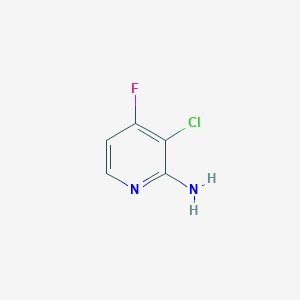
![6-(Benzo[B]thiophen-2-YL)-2,3,5,6-tetrahydroimidazo[2,1-B]thiazole](/img/structure/B15057207.png)
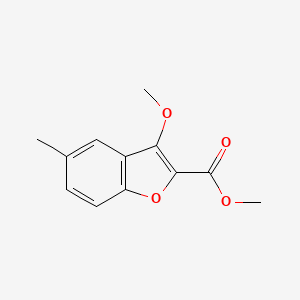
![2-(1-Chloroethyl)-5-(ethylsulfonyl)benzo[d]oxazole](/img/structure/B15057225.png)
![2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B15057233.png)
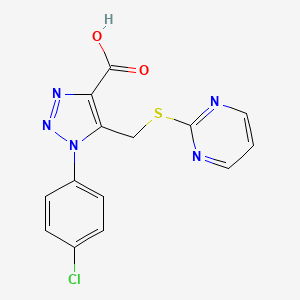
![5-Bromo-3-(4-fluorophenyl)-1H-pyrazolo[3,4-C]pyridazine](/img/structure/B15057240.png)
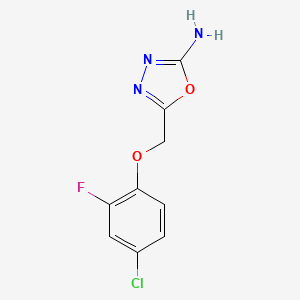
![tert-Butyl 4-oxo-3,4,6,7-tetrahydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate](/img/structure/B15057251.png)

